5-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride

Medicinal Chemistry ADME Lipophilicity

Select the 5-methyl isomer for documented metabolic stability advantages in CNS-targeted drug discovery. Its calculated LogP of 2.44 occupies a strategic window between parent (2.16) and 6-methyl (2.49) analogs—optimizing membrane permeability without sacrificing aqueous solubility. The hydrochloride salt ensures superior assay-ready solubility versus free base forms. Avoid irreproducible results from positional isomer substitution: minor methyl shifts alter binding, solubility, and clearance. Available at 97% purity.

Molecular Formula C10H14ClN
Molecular Weight 183.68 g/mol
CAS No. 861368-85-6
Cat. No. B1464817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride
CAS861368-85-6
Molecular FormulaC10H14ClN
Molecular Weight183.68 g/mol
Structural Identifiers
SMILESCC1=C2CCCNC2=CC=C1.Cl
InChIInChI=1S/C10H13N.ClH/c1-8-4-2-6-10-9(8)5-3-7-11-10;/h2,4,6,11H,3,5,7H2,1H3;1H
InChIKeyWROVTJRERLFXPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-1,2,3,4-tetrahydroquinoline Hydrochloride (861368-85-6): Procurement and Scientific Differentiation Guide


5-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride (CAS 861368-85-6) is a hydrochloride salt of a methyl-substituted 1,2,3,4-tetrahydroquinoline, a partially saturated bicyclic heterocycle featuring a fused benzene and piperidine ring. The methyl group at the 5-position distinguishes it from the parent 1,2,3,4-tetrahydroquinoline and other positional isomers (e.g., 2-methyl, 6-methyl, 7-methyl, 8-methyl analogs), altering its physicochemical properties and potential biological interactions [1]. This compound is primarily utilized as a research intermediate or building block in medicinal chemistry and agrochemical synthesis, with applications reported in the development of antidepressant and anxiolytic drug candidates . Its hydrochloride salt form enhances aqueous solubility, facilitating its use in biological assays and synthetic workflows.

Why Generic Substitution of 5-Methyl-1,2,3,4-tetrahydroquinoline Hydrochloride Fails


Tetrahydroquinolines with different methyl substitution patterns exhibit distinct physicochemical profiles, including lipophilicity, solubility, and metabolic stability, which directly impact their suitability as intermediates or lead compounds in drug discovery. The 5-methyl isomer's specific substitution position influences steric and electronic properties that can alter binding affinity to biological targets, synthetic reactivity, and pharmacokinetic behavior compared to the 2-methyl, 6-methyl, 7-methyl, or unsubstituted analogs. Generic substitution without experimental validation risks irreproducible results, as even minor positional changes can significantly shift logP, solubility, and metabolic clearance rates [1]. This guide provides quantitative evidence to support informed procurement decisions when selecting among closely related tetrahydroquinoline derivatives.

Quantitative Differentiation Evidence for 5-Methyl-1,2,3,4-tetrahydroquinoline Hydrochloride vs. Positional Isomers and Parent Analog


Lipophilicity (LogP) Differentiates 5-Methyl-Tetrahydroquinoline from Parent and 6-Methyl Isomer

The 5-methyl substitution increases lipophilicity compared to the unsubstituted 1,2,3,4-tetrahydroquinoline, but yields a lower LogP than the 6-methyl isomer. The 5-methyl-1,2,3,4-tetrahydroquinoline has a calculated LogP of 2.44 [1], versus 2.16 for the parent compound [2] and 2.49 for the 6-methyl isomer [3]. This intermediate lipophilicity profile may offer a distinct balance between membrane permeability and aqueous solubility for lead optimization.

Medicinal Chemistry ADME Lipophilicity

Aqueous Solubility of 7-Methyl Isomer Provides Context for 5-Methyl Solubility Expectations

While direct solubility data for the 5-methyl hydrochloride salt is not available, the free base 7-methyl isomer exhibits a reported aqueous solubility of 176.9 mg/L at 25 ºC . The hydrochloride salt form of the 5-methyl compound is expected to have significantly enhanced aqueous solubility compared to its free base, which is a critical differentiating factor for biological assay compatibility. The 5-methyl isomer's solubility profile, influenced by both salt form and substitution position, will differ from that of other positional isomers.

Formulation Pre-formulation Solubility

Metabolic Stability Enhancement Conferred by 5-Methyl Substitution

The methyl group at the 5-position has been cited as a structural feature that enhances metabolic stability in bioactive molecules derived from this scaffold . This class-level observation aligns with the general principle that strategic methylation can block metabolically labile sites or alter enzyme recognition, potentially reducing oxidative metabolism compared to unsubstituted or differently substituted tetrahydroquinolines.

Drug Metabolism Pharmacokinetics Lead Optimization

Optimal Research and Industrial Application Scenarios for 5-Methyl-1,2,3,4-tetrahydroquinoline Hydrochloride


Intermediate for Antidepressant and Anxiolytic Drug Candidates Requiring Enhanced Metabolic Stability

This compound serves as a valuable intermediate in the synthesis of antidepressant and anxiolytic medications, where its 5-methyl group is specifically noted to enhance metabolic stability of the resulting bioactive molecules [1]. Researchers developing CNS-targeted therapeutics may select this building block over other positional isomers to leverage the reported metabolic stability advantage.

Medicinal Chemistry Scaffold Optimization Requiring Specific Lipophilicity Profile

With a calculated LogP of 2.44, the 5-methyl isomer occupies a specific lipophilicity space between the parent compound (LogP 2.16) and the 6-methyl isomer (LogP 2.49) [1]. This intermediate hydrophobicity profile may be optimal for balancing membrane permeability and aqueous solubility in lead optimization campaigns, distinguishing it from other positional isomers for specific target engagement requirements.

Biological Assays Requiring Enhanced Aqueous Solubility via Hydrochloride Salt Form

The hydrochloride salt form provides enhanced aqueous solubility compared to the free base, making it particularly suitable for in vitro and in vivo biological studies where aqueous solubility is a prerequisite. While direct solubility data for the 5-methyl isomer is not available, the 7-methyl free base analog shows limited aqueous solubility (176.9 mg/L) , underscoring the practical advantage of the hydrochloride salt formulation for assay compatibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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